molecular formula C10H9BrN2O3S B5552866 4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide CAS No. 349614-44-4

4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Cat. No. B5552866
CAS RN: 349614-44-4
M. Wt: 317.16 g/mol
InChI Key: CIAPGWWOGQDTBG-UHFFFAOYSA-N
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Description

“4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H9BrN2O3S and a molecular weight of 317.16 . It is also known by the synonyms “4-Bromo-N-(5-methylisoxazol-3-yl)benzenesulfonamide” and "4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide" .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” consists of a benzenesulfonamide core with a bromine atom attached to the benzene ring and a 5-methyl-3-isoxazolyl group attached to the nitrogen atom of the sulfonamide group . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” include a molecular weight of 317.16 . Additional properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

Target of Action

The primary targets of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide are the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and survival.

Mode of Action

The compound interacts with its targets through molecular docking

Pharmacokinetics

It is known to be stable to air and moisture and soluble in dioxane, dmf, and dmso . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Action Environment

The action of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, its stability to air and moisture suggests that it may be suitable for use in a variety of environments . .

properties

IUPAC Name

4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAPGWWOGQDTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349993
Record name 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349614-44-4
Record name 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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